Boc-Orn(N)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

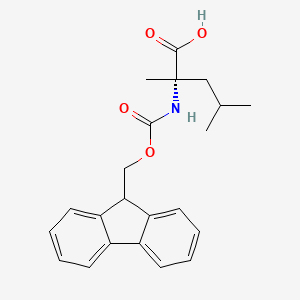

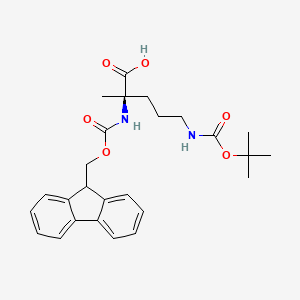

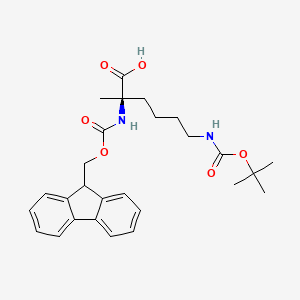

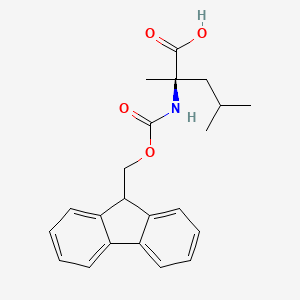

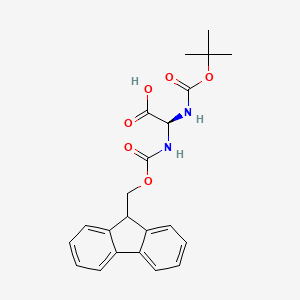

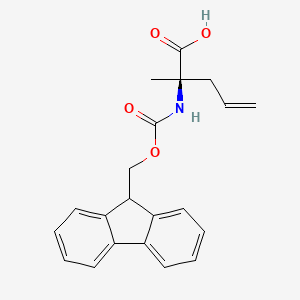

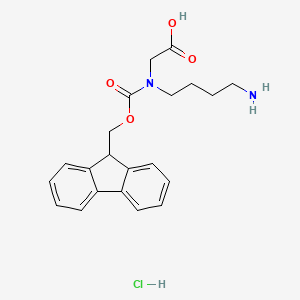

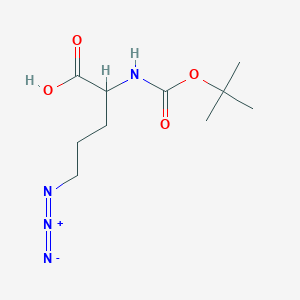

Boc-Orn(N)-OH, also known as Nα-tert-Butoxycarbonyl-L-ornithine, Nα-Boc-L-ornithine, or N2-Boc-L-ornithine, is a compound used in peptide synthesis1. It is a solid substance with a molecular weight of 232.281.

Synthesis Analysis

The synthesis of Boc-Orn(N)-OH is not explicitly detailed in the search results. However, it is known that the synthesis of similar compounds involves the protection of amino groups, which is a common strategy in peptide synthesis2. More specific information about the synthesis process of Boc-Orn(N)-OH might be found in specialized literature or patent databases.Molecular Structure Analysis

The molecular structure of Boc-Orn(N)-OH is represented by the linear formula C10H20N2O41. The compound contains carbon, hydrogen, nitrogen, and oxygen atoms. The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

The specific chemical reactions involving Boc-Orn(N)-OH are not detailed in the search results. However, as a compound used in peptide synthesis, it likely participates in amide bond formation reactions. The Boc group is typically removed under acidic conditions, allowing the free amine to react with a carboxylic acid or activated carboxylic acid derivative3.Physical And Chemical Properties Analysis

Boc-Orn(N)-OH is a solid substance1. Its physical properties such as melting point, boiling point, and solubility in various solvents would typically be determined experimentally. Its chemical properties, such as reactivity and stability, can be inferred from its molecular structure and the known reactivity of similar compounds56.科学的研究の応用

1. Cancer Treatment Research

Boc-Orn(N)-OH, as part of the compound triphenyltin(IV) with N-tert-butoxycarbonyl-l-ornithine, demonstrated significant anti-cancer properties in scientific studies. It inhibited the growth of various human tumor cell lines, such as hepatocarcinoma, mammary cancer, and colorectal carcinoma cells, at very low micromolar concentrations. The mechanism behind its anti-proliferative effect, particularly in hepatoma HepG2 cells, was found to be pro-apoptotic. This involved the externalization of plasma membrane phosphatidylserine, chromatin condensation or fragmentation, mitochondrial dysfunction, and an increase in p53 levels, indicating its potential in cancer treatment applications (Girasolo et al., 2017).

2. Peptide Synthesis and Research

Boc-Orn(N)-OH is crucial in peptide synthesis and research. For instance, the tetrapeptide Boc-D-Orn-Phe-D-Pro-Gly-OH and the pentapeptide sequence Boc-Tyr(tBu)-D-Orn-Phe-D-Pro-Gly-OH were used to study the influence of different coupling reagents on the yield and purity of these model peptides. This research provided insights into the optimal conditions for peptide synthesis, which is fundamental in various biomedical applications, including drug design and development (Schmidt & Neubert, 2009).

3. Biotechnology and Brain-on-Chip (BoC) Development

Boc-Orn(N)-OH is indirectly related to the development of Brain-on-Chip (BoC) biotechnology, a promising tool for biomedical and pharmaceutical research in neuroscience. While Boc-Orn(N)-OH is not directly used in this field, the acronym BoC is relevant here. Brain-on-Chip integrates in vitro three-dimensional brain-like systems with microfluidics platforms to replicate organ-level physiological functions, offering a more accurate in vitro reproduction of brain structures than conventional cell culture techniques. This technology is vital for studying brain activity in health and disease (Forró et al., 2021).

4. Material Science and Photocatalysis

In material science, Boc-Orn(N)-OH related compounds are used in fabricating and modifying photocatalysts, contributing to advancements in various fields like healthcare, photocatalysis, and supercapacitors. For instance, (BiO) 2 CO 3 (BOC) is a material with photocatalytic properties that has gained attention. Modifications of BOC enhance its visible light-driven photocatalytic performance, making it a suitable candidate for multiple applications, including NOx removal and pollution control (Ni et al., 2016).

5. Biosensors and Diagnostic Applications

Boc-Orn(N)-OH, while not directly used, is related to the acronym BoC (Biosensors-on-Chip) in this context. Biosensors-on-Chip are designed to translate various events into measurable signals, offering qualitative and quantitative information about target analytes. Integrating biosensors with microfluidics significantly improves aspects like sensitivity, specificity, and automation. This technology is pivotal in point-of-care diagnostic applications for diseases like cancer, infectious diseases, and neurodegenerative disorders (Chircov et al., 2020).

Safety And Hazards

The specific safety and hazards associated with Boc-Orn(N)-OH are not detailed in the search results. However, like many chemicals used in laboratory settings, it should be handled with care to avoid skin contact and inhalation1. Material safety data sheets (MSDS) provide comprehensive safety information for chemicals and should be consulted when handling Boc-Orn(N)-OH7.

将来の方向性

The future directions of research and applications involving Boc-Orn(N)-OH are not specified in the search results. However, given its role in peptide synthesis, it is likely to continue to be a valuable tool in the development of new peptides for therapeutic, diagnostic, and research applications18.

Please note that this analysis is based on the available search results and may not cover all aspects of Boc-Orn(N)-OH. For more detailed information, please refer to specialized chemical databases, textbooks, or review articles.

特性

IUPAC Name |

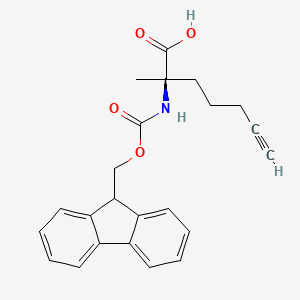

5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKWPJYNWXEPRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Orn(N)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。